![molecular formula C16H17N3O2S B2852430 2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893989-09-8](/img/structure/B2852430.png)
2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Overview
Description
2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds with the imidazo[2,1-b]thiazole scaffold have been reported to have antimicrobial, antifungal, and antitumor properties .
Mode of Action
It is known that imidazo[2,1-b]thiazole derivatives can interact with various biological targets, leading to a range of effects . The exact interaction with its targets and the resulting changes would require further experimental studies for confirmation.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their observed biological activities .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Biological Activity
2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, including the formation of the imidazo[2,1-b]thiazole core through cyclization reactions, followed by substitution and coupling reactions to attach the ethoxy and acetamide groups. The synthetic routes are optimized for yield and purity using advanced techniques such as palladium-catalyzed cross-coupling reactions .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity . The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For instance:
- Cell Lines Tested : A549 (lung cancer), C6 (glioma), and HeLa (cervical cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways. This was confirmed through assays measuring caspase activation and DNA synthesis inhibition .
Inhibition of Key Enzymes
The compound also acts as an inhibitor of specific enzymes involved in cancer progression:
- PTP1B Inhibition : It has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and cancer cell proliferation. In vitro studies demonstrated that modifications to the compound enhanced its inhibitory potency .
Case Studies
- Cytotoxicity Assays : A study conducted on various derivatives of imidazo[2,1-b]thiazole demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against several tumor cell lines .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound affects gene expression related to apoptosis and cell cycle regulation. Specifically, it modulates the expression levels of genes such as IRS1, PI3K, and PPAR-α, which are crucial for insulin signaling pathways .
Data Summary
Property | Value/Description |
---|---|
Molecular Formula | C20H18N4O2S |
Anticancer Activity | Significant cytotoxicity against A549, C6, HeLa |
Mechanism of Action | Induces apoptosis; inhibits PTP1B |
IC50 Values | Micromolar range in various cancer cell lines |
Key Gene Modulations | IRS1, PI3K, PPAR-α |
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives, including 2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide, as promising candidates for treating tuberculosis. Research demonstrated that certain derivatives exhibit selective inhibition against Mycobacterium tuberculosis, with IC50 values indicating effective concentrations for antimicrobial activity. For instance, compounds with similar structural motifs showed significant activity against M. tuberculosis without affecting non-tuberculous mycobacteria, suggesting a targeted therapeutic approach .
Anticancer Properties
The compound's structural characteristics position it as a potential anticancer agent. Studies involving imidazo[2,1-b]thiazole derivatives have reported promising results in inhibiting cancer cell proliferation. For example, derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, revealing significant cytotoxic effects at specific concentrations. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression, which are critical pathways in cancer therapy .
Drug Design and Development
The molecular structure of this compound allows for modifications that can enhance its pharmacological properties. Computational studies have been employed to predict the drug-like characteristics of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). These predictions are crucial for guiding the synthesis of new derivatives with improved efficacy and safety profiles .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is vital for optimizing its therapeutic potential. SAR studies have identified key functional groups that influence its interaction with biological targets. Modifications to these groups can lead to enhanced potency or selectivity against specific pathogens or cancer types .
Case Studies and Experimental Findings
Properties
IUPAC Name |
2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-21-9-15(20)17-13-6-4-12(5-7-13)14-8-19-11(2)10-22-16(19)18-14/h4-8,10H,3,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZJJUHGJBCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.